molecular formula C7H13NO3S B12280230 1-Oxide-4-thiomorpholine propanoic acid CAS No. 1020722-32-0

1-Oxide-4-thiomorpholine propanoic acid

Cat. No.: B12280230
CAS No.: 1020722-32-0
M. Wt: 191.25 g/mol
InChI Key: ISQVIMBJVMXVGG-UHFFFAOYSA-N
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Description

1-Oxide-4-thiomorpholine propanoic acid is a useful research compound. Its molecular formula is C7H13NO3S and its molecular weight is 191.25 g/mol. The purity is usually 95%.
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Biological Activity

1-Oxide-4-thiomorpholine propanoic acid, also known as 3-(1-oxo-1,4-thiazinan-4-yl)propanoic acid, is a heterocyclic compound notable for its diverse biological activities. This compound features a thiomorpholine ring and has garnered interest in pharmaceutical research due to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C7H13NO3SC_7H_{13}NO_3S, with a molecular weight of approximately 191.25 g/mol. The presence of a sulfur atom in place of the oxygen found in morpholine contributes to its unique chemical properties and biological activities, including its reactivity and interaction with various biological systems.

Biological Activities

This compound exhibits a range of biological activities, making it a compound of interest in drug development. Key activities include:

  • Anticoagulant Activity : Preliminary studies suggest that modifications to the fatty acid residue enhance thrombin inhibitory activity, indicating potential use as an anticoagulant .
  • Enzyme Inhibition : The compound may act as an inhibitor or activator of specific biological pathways, which could be beneficial in treating various diseases.
  • Cellular Interaction : Interaction studies reveal that the compound can influence cellular processes, likely through binding interactions with enzymes or receptors .

The mechanism of action for this compound is primarily linked to its ability to interact with molecular targets such as enzymes involved in coagulation and inflammation. These interactions may modulate enzymatic activity, leading to therapeutic effects. For instance, the compound's structure allows it to participate in nucleophilic substitution reactions, which can alter the function of target proteins .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound relative to structurally similar compounds:

Compound NameMolecular FormulaUnique Features
2-(1,1-Dioxidothiomorpholino)propanoic acidC7H13NO3SContains a dioxo group; different reactivity
4-Thiomorpholinepropanoic acidC7H13NO3SLacks the oxide functionality; different activity
1-Oxide-4-thiomorpholine acetic acidC6H12ClNO3SAcetic acid derivative; different solubility

This table illustrates how the specific functional groups in this compound contribute to its distinct biological activities compared to similar compounds.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Thrombin Inhibition : In vivo studies demonstrated that orally administered derivatives showed significant reductions in thrombus weight in rat models, suggesting strong anticoagulant properties .
  • Inflammation Pathways : Research indicates that compounds targeting lipoxygenase pathways can mitigate inflammatory responses, positioning this compound as a potential candidate for treating inflammatory diseases .
  • Neuronal Activity : Studies on thiomorpholine derivatives have shown promise in modulating potassium ion channels, which are crucial for neuronal signaling and could have implications for treating epilepsy and other neurological disorders .

Properties

CAS No.

1020722-32-0

Molecular Formula

C7H13NO3S

Molecular Weight

191.25 g/mol

IUPAC Name

3-(1-oxo-1,4-thiazinan-4-yl)propanoic acid

InChI

InChI=1S/C7H13NO3S/c9-7(10)1-2-8-3-5-12(11)6-4-8/h1-6H2,(H,9,10)

InChI Key

ISQVIMBJVMXVGG-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)CCN1CCC(=O)O

Origin of Product

United States

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